3-(2-Methylphenyl)-5-[(3-methylphenyl)amino]-1,3-thiazolidine-2,4-dione
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Overview
Description
3-(2-Methylphenyl)-5-[(3-methylphenyl)amino]-1,3-thiazolidine-2,4-dione is a synthetic organic compound belonging to the thiazolidinedione class This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylphenyl)-5-[(3-methylphenyl)amino]-1,3-thiazolidine-2,4-dione typically involves the following steps:
Formation of the Thiazolidine Ring: The initial step involves the reaction of a 2-methylphenyl isothiocyanate with a 3-methylphenylamine. This reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic attack of the amine on the isothiocyanate, leading to the formation of the thiazolidine ring.
Cyclization: The intermediate product undergoes cyclization in the presence of a suitable acid catalyst, such as hydrochloric acid, to form the thiazolidine-2,4-dione core structure.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylphenyl)-5-[(3-methylphenyl)amino]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiazolidine derivatives with reduced functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Halides or alkoxides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazolidine derivatives.
Substitution: Substituted thiazolidine derivatives with various functional groups.
Scientific Research Applications
3-(2-Methylphenyl)-5-[(3-methylphenyl)amino]-1,3-thiazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory and anti-diabetic agent. Thiazolidinediones are known to activate peroxisome proliferator-activated receptors (PPARs), which play a role in glucose and lipid metabolism.
Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies investigating the mechanisms of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-(2-Methylphenyl)-5-[(3-methylphenyl)amino]-1,3-thiazolidine-2,4-dione involves its interaction with molecular targets such as PPARs. By binding to these receptors, the compound modulates the expression of genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity and reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another thiazolidinedione used as an anti-diabetic agent.
Pioglitazone: A thiazolidinedione with similar applications in diabetes management.
Troglitazone: An older thiazolidinedione with a similar mechanism of action but withdrawn from the market due to safety concerns.
Uniqueness
3-(2-Methylphenyl)-5-[(3-methylphenyl)amino]-1,3-thiazolidine-2,4-dione is unique due to its specific substitution pattern on the thiazolidine ring, which may confer distinct biological activities and chemical reactivity compared to other thiazolidinediones. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C17H16N2O2S |
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Molecular Weight |
312.4 g/mol |
IUPAC Name |
5-(3-methylanilino)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H16N2O2S/c1-11-6-5-8-13(10-11)18-15-16(20)19(17(21)22-15)14-9-4-3-7-12(14)2/h3-10,15,18H,1-2H3 |
InChI Key |
HKXUXOGJKNZHTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2C(=O)N(C(=O)S2)C3=CC=CC=C3C |
Origin of Product |
United States |
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